molecular formula C24H31ClN4O2 B2595223 5-chloro-2-methoxy-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide CAS No. 921896-17-5

5-chloro-2-methoxy-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

Cat. No. B2595223
CAS RN: 921896-17-5
M. Wt: 442.99
InChI Key: AMDVJZQHVIMPNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-methoxy-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C24H31ClN4O2 and its molecular weight is 442.99. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-2-methoxy-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-2-methoxy-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

A study by Bektaş et al. (2007) demonstrated the synthesis of novel 1,2,4-triazole derivatives, showcasing their antimicrobial activities. These compounds, including derivatives of piperazine, exhibit potential as antimicrobial agents against various microorganisms, highlighting the importance of structural modifications in enhancing antimicrobial efficacy (Bektaş et al., 2007).

Anti-Inflammatory and Analgesic Agents

Research by Abu‐Hashem et al. (2020) involved the synthesis of novel benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds. These synthesized molecules were evaluated for their analgesic and anti-inflammatory properties, indicating the potential of these structural frameworks in developing therapeutic agents with anti-inflammatory and analgesic effects (Abu‐Hashem et al., 2020).

Neuropharmacological Characterization

A study by Dekeyne et al. (2012) characterized N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydro-3-H-benzo[e]indole-3-carboxamide (S32212), a novel serotonin receptor inverse agonist and α2-adrenoceptor antagonist. This research provides insights into the neurochemical and behavioral effects of structurally related compounds, contributing to the understanding of their potential as antidepressants and anxiolytics (Dekeyne et al., 2012).

5-HT Receptor Ligands

Zhuang et al. (1998) explored isoindol-1-one analogues of piperazine derivatives as ligands for the 5-HT1A receptor. This research underscores the significance of structural diversity in modulating receptor affinity and stability, contributing to the development of potential imaging agents for studying the serotonin system (Zhuang et al., 1998).

properties

IUPAC Name

5-chloro-2-methoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31ClN4O2/c1-27-10-12-29(13-11-27)22(17-4-6-21-18(14-17)8-9-28(21)2)16-26-24(30)20-15-19(25)5-7-23(20)31-3/h4-7,14-15,22H,8-13,16H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDVJZQHVIMPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=C(C=CC(=C2)Cl)OC)C3=CC4=C(C=C3)N(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.